N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Overview
Description
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClF3N2O3S and its molecular weight is 430.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0365757 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of benzothiazole have been synthesized and screened for antitumor activity against human tumor cell lines, highlighting the pharmacophoric significance of the benzothiazole structure in anticancer research. This suggests potential pathways for the development of new anticancer agents based on similar chemical structures (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities. These studies indicate that modifications to the benzothiazole acetamide structure can yield compounds with significant anticonvulsant properties, opening avenues for research into novel treatments for epilepsy and related disorders (Nath et al., 2021).
Anti-inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-...acetamide has shown significant anti-inflammatory activity, suggesting the potential of these compounds in developing new anti-inflammatory agents. These findings underscore the chemical's relevance in researching treatments for inflammation-related conditions (Sunder & Maleraju, 2013).
Antifungal and Antioxidant Activities
The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and its screening for antifungal activity against various fungi demonstrate the potential of similar compounds in antifungal research. Additionally, studies on novel N-substituted benzyl/phenyl-...acetamides have shown moderate to significant antioxidant activities, highlighting their potential in oxidative stress-related research (Gupta & Wagh, 2006) (Ahmad et al., 2012).
Properties
IUPAC Name |
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3S/c19-17(20)18(21,22)27-11-7-5-10(6-8-11)23-15(25)9-14-16(26)24-12-3-1-2-4-13(12)28-14/h1-8,14,17H,9H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJMORKEAUDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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